molecular formula C13H23NO2 B14003532 1-(2-Ethylhexyl)piperidine-2,6-dione CAS No. 87340-23-6

1-(2-Ethylhexyl)piperidine-2,6-dione

Cat. No.: B14003532
CAS No.: 87340-23-6
M. Wt: 225.33 g/mol
InChI Key: PPZVDISVQZKPQS-UHFFFAOYSA-N
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Description

1-(2-Ethylhexyl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by a piperidine ring substituted with an ethylhexyl group at the nitrogen atom and two keto groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. This reaction is typically promoted by potassium tert-butoxide and can be performed under solvent-free conditions . The reaction conditions are mild, and the method offers excellent functional group tolerance, providing good yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for kilo-scale production, ensuring high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-(2-Ethylhexyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain proteins, modulating their activity. The compound’s effects are mediated through pathways involving protein-ligand interactions, which can influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethylhexyl)piperidine-2,6-dione is unique due to the presence of the ethylhexyl group, which can influence its chemical properties and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

87340-23-6

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-(2-ethylhexyl)piperidine-2,6-dione

InChI

InChI=1S/C13H23NO2/c1-3-5-7-11(4-2)10-14-12(15)8-6-9-13(14)16/h11H,3-10H2,1-2H3

InChI Key

PPZVDISVQZKPQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)CCCC1=O

Origin of Product

United States

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